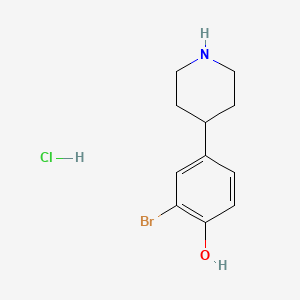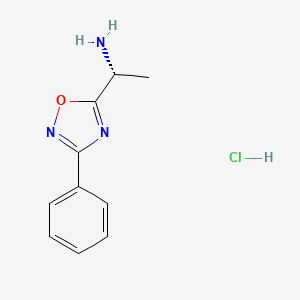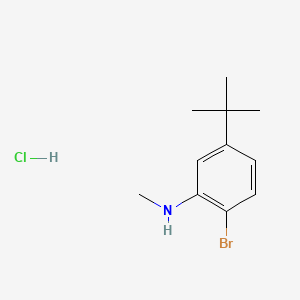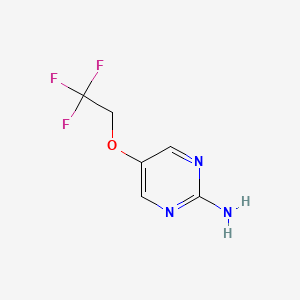
Tert-butyl 3-amino-3-propylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-3-propylazetidine-1-carboxylate: is an organic compound with the molecular formula C₁₁H₂₀N₂O₂ It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-propylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Starting Material: Azetidine derivative
Reagent: Tert-butyl chloroformate
Base: Triethylamine
Solvent: Dichloromethane
Reaction Conditions: Anhydrous, room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl 3-amino-3-propylazetidine-1-carboxylate can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Electrophiles like alkyl halides, solvents like acetonitrile, and bases like sodium hydride.
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products:
Substitution: Formation of N-substituted azetidine derivatives.
Oxidation: Formation of oxo-azetidine derivatives.
Reduction: Formation of reduced azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-amino-3-propylazetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of azetidine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-3-propylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparación Con Compuestos Similares
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-ethynylazetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Comparison:
- Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the propyl group, making it less hydrophobic.
- Tert-butyl 3-ethynylazetidine-1-carboxylate: Contains an ethynyl group, which introduces additional reactivity and potential for further functionalization.
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Contains a piperazine ring, which can enhance its interaction with biological targets due to the presence of additional nitrogen atoms.
Tert-butyl 3-amino-3-propylazetidine-1-carboxylate stands out due to its unique combination of the azetidine ring, amino group, and propyl substituent, providing a balance of hydrophobicity and reactivity that is valuable in various applications.
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-3-propylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |
Clave InChI |
CSGZUVOFVRUKIN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CN(C1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B13469366.png)


methyl]phosphonate](/img/structure/B13469388.png)
![Pyrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13469395.png)
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)




